![molecular formula C46H45N7OS B601710 Fimasartan-Verunreinigung 2 CAS No. 1361024-52-3](/img/new.no-structure.jpg)
Fimasartan-Verunreinigung 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fimasartan Impurity 2 is a chemical compound associated with the synthesis and degradation of Fimasartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Impurity Detection
The development of reliable analytical methods is crucial for the detection and quantification of impurities in pharmaceutical formulations. Recent studies have introduced novel techniques for analyzing Fimasartan and its impurities:
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : A study by Rao et al. demonstrated a new RP-HPLC method for simultaneously quantifying chlorthalidone and Fimasartan potassium trihydrate. This method showed high precision and sensitivity, with retention times of 12.342 minutes for chlorthalidone and 32.727 minutes for Fimasartan, making it suitable for routine impurity testing in tablet formulations .
- High-Performance Thin-Layer Chromatography (HPTLC) : Another study validated an HPTLC method to determine Fimasartan levels, achieving a limit of quantification of 52.81 ng/mL. This method proved to be selective and reproducible, essential for ensuring the quality of pharmaceutical products .
Quality Control in Pharmaceutical Formulations
Fimasartan Impurity 2 plays a significant role in quality control processes within pharmaceutical companies:
- Reference Standards : The identification of Fimasartan Impurity 2 as a reference standard is vital for ensuring the purity of Fimasartan during production. Impurities can affect the drug's pharmacological profile and safety; thus, rigorous testing is necessary to maintain compliance with regulatory standards .
- Stability Studies : Understanding how impurities like Fimasartan Impurity 2 affect the stability of formulations is critical. Stability studies help predict how long a drug will remain effective under various conditions, guiding storage and handling recommendations.
Case Studies Highlighting Clinical Implications
Several case studies have documented adverse events associated with Fimasartan use, emphasizing the importance of monitoring impurities:
- Liver Injury Reports : The Health Sciences Authority reported cases of serious liver injury in patients treated with Fimasartan. These incidents underscore the need for thorough impurity analysis to identify potential causes of adverse effects . In one case, a patient developed hepatotoxicity after taking Fimasartan, leading to hospitalization and recovery upon discontinuation of the drug.
- Adverse Event Monitoring : Continuous monitoring of adverse events related to Fimasartan has led to increased awareness among healthcare professionals regarding potential risks associated with impurities. This proactive approach helps mitigate risks by ensuring that only high-quality products reach patients.
Future Directions in Research
Research on Fimasartan Impurity 2 is ongoing, focusing on enhancing analytical methods and understanding its implications further:
- Improved Detection Techniques : Future studies may explore advanced chromatographic techniques or mass spectrometry to enhance the sensitivity and specificity of impurity detection.
- Longitudinal Safety Studies : Conducting longitudinal studies could provide deeper insights into the long-term effects of impurities like Fimasartan Impurity 2 on patient health outcomes.
Wirkmechanismus
Target of Action
Fimasartan Impurity 2, like Fimasartan, is an angiotensin II receptor antagonist . It primarily targets the angiotensin receptor 1 (AR1) . AR1 is a receptor for angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Fimasartan Impurity 2 acts as a selective antagonist at the AR1 receptor . It binds to AR1 and inhibits the action of angiotensin II . This prevents angiotensin II from causing vasoconstriction and the release of aldosterone . The inhibition of these actions results in a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Fimasartan Impurity 2 is the renin-angiotensin system (RAS) . By blocking the AR1 receptor, Fimasartan Impurity 2 inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and has downstream effects on the cardiovascular system .
Pharmacokinetics
Fimasartan Impurity 2, similar to Fimasartan, is rapidly absorbed and reaches a maximum plasma concentration in approximately 0.5-1.3 hours . The elimination half-life is around 5.8 ± 1.6 hours . Fimasartan is primarily eliminated through fecal and biliary excretion, with less than 3% excreted in the urine . It is primarily metabolized by the cytochrome P450 isoform 3A .
Result of Action
The primary result of Fimasartan Impurity 2’s action is a reduction in blood pressure . By
Vorbereitungsmethoden
The preparation of Fimasartan Impurity 2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to induce the formation of the impurity during the synthesis of Fimasartan . Industrial production methods often involve controlled environments to ensure the consistent formation of the impurity, which is then isolated and purified for further study .
Analyse Chemischer Reaktionen
Fimasartan Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original impurity with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
Fimasartan Impurity 2 can be compared with other impurities and degradation products of angiotensin II receptor antagonists. Similar compounds include impurities found in drugs like Losartan and Valsartan . What sets Fimasartan Impurity 2 apart is its unique chemical structure and the specific conditions under which it forms, which can influence its reactivity and stability .
List of Similar Compounds::- Losartan Impurities
- Valsartan Impurities
- Irbesartan Impurities
- Candesartan Impurities
Biologische Aktivität
Fimasartan, a non-peptide angiotensin II receptor antagonist, is primarily used for managing hypertension and heart failure. Its impurities, particularly Fimasartan Impurity 2, have garnered attention in research due to their potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of Fimasartan Impurity 2, supported by data tables, case studies, and detailed research findings.
Overview of Fimasartan
Fimasartan (BR-A-657) is characterized by its ability to block the angiotensin II type 1 receptor (AT1). It exhibits a higher potency and longer duration of action compared to other drugs in its class, such as losartan. The compound's pharmacodynamics include inhibition of inducible nitric oxide synthase (iNOS) and modulation of inflammatory pathways through the nuclear factor-kappa B (NF-κB) signaling pathway .
Biological Activity of Fimasartan Impurity 2
Mechanism of Action:
Fimasartan Impurity 2 has been studied for its interaction with the AT1 receptor. Research indicates that it can displace angiotensin II from its binding sites, similar to Fimasartan itself, although specific IC50 values for the impurity are less documented. The activity profile suggests that it may also influence nitric oxide production and inflammatory responses, albeit potentially with reduced efficacy compared to the parent compound.
In vitro Studies:
In vitro studies have shown that Fimasartan reduces the expression of inflammatory markers in cell lines. For instance, it has been noted to down-regulate iNOS transcription and subsequently inhibit nitric oxide production . These effects are crucial in conditions characterized by chronic inflammation and oxidative stress.
Case Studies and Clinical Observations
Liver Injury Reports:
A significant concern regarding Fimasartan and its impurities is their association with hepatotoxicity. Reports from Singapore indicated several cases of drug-induced liver injury (DILI) linked to Fimasartan usage. These cases included elevated alanine aminotransferase (ALT) levels and jaundice, occurring between 51 to 151 days after starting treatment . The implications of these findings suggest that impurities like Fimasartan Impurity 2 may contribute to adverse effects observed in patients.
Table 1: Summary of Liver Injury Cases Associated with Fimasartan
Patient Age | Gender | Onset (Days) | Previous ARB Use | Concomitant Medications |
---|---|---|---|---|
65 | Female | 132 | Yes (Olmesartan) | None |
85 | Male | 151 | No | Diabetes medications |
75 | Female | 100 | Yes (Telmisartan) | Statins |
Pharmacological Profile
Efficacy in Heart Failure Models:
Research using zebrafish models has demonstrated that Fimasartan significantly improves hemodynamic parameters in heart failure scenarios induced by terfenadine exposure. The treatment notably reduced mortality rates from 96% to 36% when compared to control groups . This protective effect against heart failure progression suggests that both Fimasartan and its impurities may share similar mechanisms that warrant further investigation.
Eigenschaften
CAS-Nummer |
1361024-52-3 |
---|---|
Molekularformel |
C46H45N7OS |
Molekulargewicht |
743.98 |
Aussehen |
White to pale yellow powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.